Tocoretinate
Description
Contextualization within Retinoid Chemistry and Vitamin E Derivatives
Tocoretinate (B106441) holds a unique position at the intersection of retinoid and vitamin E chemistry. Retinoids are a class of compounds derived from vitamin A or that exhibit structural or functional similarity. clockss.org All-trans-retinoic acid, one of the parent molecules of this compound, is a well-known retinoid that plays a crucial role in regulating gene expression, cell differentiation, and proliferation. nih.govclockss.org
The other part of the conjugate, tocopherol, belongs to the vitamin E family. Vitamin E comprises eight fat-soluble compounds: four tocopherols (B72186) (α, β, γ, δ) and four tocotrienols. nih.gov α-tocopherol is the most biologically active form and the most abundant in human tissues, recognized for its potent antioxidant properties. nikkolgroup.comnih.gov
By forming an ester linkage between the carboxyl group of retinoic acid and the hydroxyl group of α-tocopherol, this compound is created. lookchem.comnikkolgroup.com This molecular design results in a fat-soluble derivative of retinoic acid. nikkolgroup.com The synthesis of such hybrid vitamins is a chemical strategy to potentially modify the properties of the parent molecules. clockss.org Several synthetic methods have been developed to produce this compound efficiently, reflecting its scientific and commercial interest. google.com
Historical Perspective on this compound Development and Initial Research
This compound was originally developed in Japan, with Nisshin Flour Milling cited as the originator. chemicalbook.in It was launched as a therapeutic agent for the treatment of various skin ulcers, including bedsores, burn ulcers, and diabetic ulcers, as well as for gastric ulcers. chemicalbook.in Cosmetic ingredient companies, such as Nikko Chemicals, also developed formulations of the compound, marketing it as NIKKOL® this compound-10 for its anti-wrinkle and collagen-synthesis-promoting properties. nikkolgroup.comnikkol.co.jpspecialchem.com
Initial research on this compound distinguished it from other anti-ulcer agents of the time. lookchem.comchemicalbook.in Its mechanism was not based on suppressing acid secretion but on directly promoting tissue repair. lookchem.comchemicalbook.in Early studies proposed that its mode of action was linked to the stimulation of DNA synthesis in human skin fibroblasts, which was achieved by promoting the expression of the epidermal growth factor receptor. lookchem.comchemicalbook.in
Further in-vitro research explored its effects on various cell types. One study found that this compound significantly stimulated the proliferation of human skin fibroblasts at concentrations between 1 x 10⁻⁹ to 1 x 10⁻⁸ M. researchgate.net In contrast, retinoic acid alone showed an inhibitory effect at similar concentrations. researchgate.net Other investigations showed that this compound could inhibit the proliferation of human promyelocytic leukemia HL-60 cells and induce their differentiation into granulocytes, although its effect was less potent than that of retinoic acid. lookchem.comchemicalbook.in These early findings established this compound as a compound with distinct biological activities related to cell proliferation and differentiation, primarily focused on tissue repair and dermatological applications. escholarship.orgresearchgate.net
Table 2: Summary of Early Research on this compound
| Research Area | Key Findings |
|---|---|
| Mechanism of Action | Promotes tissue repair directly, unlike agents that suppress acid secretion. lookchem.comchemicalbook.in |
| Fibroblast Proliferation | Stimulates DNA synthesis and proliferation of human skin fibroblasts. lookchem.comresearchgate.net |
| Gene Expression | Promotes the expression of the epidermal growth factor receptor. chemicalbook.in |
| Leukemia Cell Lines | Inhibited proliferation and induced granulocytic differentiation of HL-60 cells. lookchem.comchemicalbook.in |
| Dermatological Applications | Investigated for use in treating skin ulcers (bedsores, burns, diabetic ulcers). chemicalbook.inncats.io |
| Gastrointestinal Applications | Studied as an orally active agent for treating gastric ulcers. lookchem.comchemicalbook.in |
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UNAKLNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046923 | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-49-2, 40516-48-1 | |
| Record name | α-Tocopheryl retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin tocoferil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOPHERYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRETINOIN TOCOFERIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Gene Expression Modulation by Tocoretinate (B106441)
The primary mechanism of action for this compound involves the regulation of gene expression, a process initiated by its interaction with specific nuclear receptors. ontosight.ai This modulation leads to a cascade of transcriptional events that influence various cellular functions.
This compound's effects are largely mediated through its binding to and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.net These receptors are ligand-dependent transcription factors belonging to the nuclear hormone receptor superfamily. mdpi.com There are three main subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. mdpi.comwikipedia.org
Upon entering the cell, the retinoic acid moiety of this compound can bind to RARs. RARs typically form heterodimers with RXRs, and this RAR-RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. mdpi.comfrontiersin.org While all-trans retinoic acid (ATRA), a component of this compound, binds with high affinity to RARs, it does not bind to RXRs. nih.gov However, its isomer, 9-cis-retinoic acid, can bind to and activate both RARs and RXRs. mdpi.comnih.gov The binding of a ligand, such as the retinoic acid portion of this compound, to these receptors induces a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes. wikipedia.org
Table 1: this compound's Interaction with Nuclear Receptors
| Receptor Type | Subtypes | Ligand Binding | Dimerization Partner |
|---|---|---|---|
| Retinoic Acid Receptor (RAR) | α, β, γ | Retinoic Acid | Retinoid X Receptor (RXR) |
| Retinoid X Receptor (RXR) | α, β, γ | 9-cis-Retinoic Acid | RAR, and other nuclear receptors |
The activation of RAR/RXR heterodimers by this compound initiates a complex cascade of downstream transcriptional regulation. The specific genes that are regulated depend on the cell type and the broader cellular context. This regulation is a key mechanism by which retinoids control cellular processes like differentiation and proliferation. researchgate.net
The binding of the activated receptor complex to RAREs in the promoter region of target genes can either enhance or suppress the rate of transcription. wikipedia.org This process is fundamental to how this compound exerts its biological effects. For example, in some cancer cell lines, retinoids can indirectly induce the expression of anti-proliferative genes, even those without a RARE in their promoter, highlighting the complexity of the regulatory network. mdpi.com The regulation of these target genes ultimately leads to the observed physiological effects of this compound, such as the normalization of epidermal differentiation. researchgate.net The core promoter region of a gene, which contains elements like the Downstream Promoter Element (DPE), acts as a regulatory hub, and its composition can influence the transcriptional output in response to signaling pathways. frontiersin.org
Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
Cellular Signaling Pathways Influenced by this compound
This compound influences several key cellular signaling pathways, leading to changes in cell behavior, particularly in proliferation and differentiation.
This compound can modulate the proliferation of fibroblasts, the cells responsible for producing the extracellular matrix. Retinoids are known to regulate fibroblast proliferation. ptfarm.pl The signaling pathways governing fibroblast proliferation are complex and can be influenced by various growth factors. For instance, transforming growth factor-beta (TGF-β) can regulate fibroblast proliferation through a connective tissue growth factor (CTGF)-dependent pathway, in concert with other factors like epidermal growth factor (EGF) or insulin-like growth factor-2 (IGF-2). nih.gov In some contexts, retinoids have been shown to inhibit fibroblast growth. ptfarm.pl The activation of β2-adrenergic receptors on cardiac fibroblasts can increase their proliferation through a Gαs-dependent activation of ERK1/2, leading to the secretion of interleukin-6 (IL-6). mdpi.com
Table 2: Key Signaling Molecules in Fibroblast Proliferation Influenced by Retinoids
| Signaling Molecule | Role in Fibroblast Proliferation |
|---|---|
| Transforming Growth Factor-beta (TGF-β) | Regulates proliferation, often in concert with other growth factors. nih.gov |
| Epidermal Growth Factor (EGF) | Works with TGF-β to control proliferation. nih.gov |
| Extracellular signal-regulated kinase (ERK1/2) | Activation can lead to increased proliferation. mdpi.com |
| Interleukin-6 (IL-6) | Secretion can be induced to promote proliferation. mdpi.com |
This compound plays a significant role in normalizing keratinocyte differentiation. researchgate.net Keratinocytes, the primary cells of the epidermis, undergo a programmed differentiation process to form the protective outer layer of the skin. explorationpub.com This process is tightly regulated by a variety of signaling pathways. Retinoid signaling is profoundly altered during keratinocyte differentiation, and the effects can depend on the trigger for differentiation. diva-portal.org
The expression of RARs and RXRs, particularly RARγ and RXRα, is prominent in the upper, more differentiated layers of the epidermis, suggesting their involvement in terminal differentiation. diva-portal.org this compound treatment has been shown to decrease the expression of certain keratin (B1170402) markers, such as keratin 1 and keratin 10, and involucrin (B1238512), which is indicative of a normalization of the differentiation process. researchgate.net The differentiation of keratinocytes can be induced by factors like calcium and is accompanied by changes in various signaling pathways, including the Wnt, TGFβ, and Notch pathways. plos.org Cytokines also play a crucial role, with IL-22 and oncostatin M (OSM) being potent modulators of keratinocyte differentiation, often through the Stat3 signaling pathway. plos.org
This compound, through its retinoic acid component, can exert anti-proliferative effects on malignant cells by modulating specific signaling pathways. Retinoids are known to suppress the growth of carcinoma cells by inducing differentiation, cell cycle arrest, or apoptosis. researchgate.net
In some cancer cells, the anti-proliferative effects of retinoids are associated with the suppression of pro-survival genes and proteins like NF-κB and EGF-R. nih.gov For example, in breast cancer cell lines sensitive to all-trans retinoic acid (ATRA), the anti-proliferative action can be mediated through the induction of PKCα and the subsequent inhibition of MAP kinases. mdpi.com Furthermore, retinoids can induce the expression of pro-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP)-associated factor 1 (XAF1) in colon cancer cells, which counteracts the suppression of caspases and promotes apoptosis. mdpi.com In some instances, the anti-proliferative effects of retinoids can be enhanced by combining them with other agents that target related signaling pathways, such as the EGFR-dependent signal transduction pathway. mdpi.com The ability of retinoids to modulate these signaling pathways makes them a subject of interest in cancer research. nih.gov
In Vitro and Ex Vivo Biological Activities of Tocoretinate
Dermal Fibroblast Modulation
Dermal fibroblasts are critical cells in the skin's connective tissue, responsible for synthesizing extracellular matrix components and playing a vital role in wound healing and skin aging. Tocoretinate (B106441) has been shown to modulate several key functions of these cells.
Stimulation of Human and Murine Fibroblast Proliferation
Research indicates that this compound directly stimulates the proliferation of both human and murine fibroblasts. researchgate.net In studies using normal human skin fibroblasts, this compound significantly promoted cell proliferation at concentrations ranging from 1 x 10⁻⁹ to 1 x 10⁻⁸ M. researchgate.net This proliferative effect was further demonstrated by the stimulation of ³H-thymidine incorporation into the DNA of human skin fibroblasts in a dose-dependent manner at concentrations from 1 x 10⁻¹² to 1 x 10⁻⁸ M. researchgate.net
Notably, the stimulatory effect of this compound on DNA synthesis was comparable in magnitude to that of recombinant human epidermal growth factor and recombinant human basic fibroblast growth factor under the same experimental conditions. researchgate.net this compound also exhibited a stimulatory effect on the proliferation of mouse BALB/c3T3-A31 fibroblasts. researchgate.net This direct action on fibroblast proliferation suggests a potential role for this compound in processes involving fibroblast activity. researchgate.net
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | Concentration | Observed Effect | Citation |
|---|---|---|---|
| Human Skin Fibroblasts | 1 x 10⁻⁹ to 1 x 10⁻⁸ M | Significant stimulation of proliferation | researchgate.net |
| Human Skin Fibroblasts | 1 x 10⁻¹² to 1 x 10⁻⁸ M | Dose-dependent stimulation of DNA synthesis | researchgate.net |
| Murine BALB/c3T3-A31 Fibroblasts | Not specified | Stimulating effect on proliferation | researchgate.net |
Effects on Collagen and Non-Collagenous Protein Synthesis in Fibroblasts
While this compound influences fibroblast proliferation, its effect on the synthesis of major extracellular matrix components appears to be different. Studies have shown that treatment with this compound did not affect collagen and non-collagenous protein synthesis in human skin fibroblasts. researchgate.net However, other research indicates that retinoids, as a class of molecules, can down-regulate the tensile tension of fibroblasts within collagen gel matrices through the induction of tenascin-C. nih.gov this compound, along with other retinoids, was found to dose-dependently induce the expression of tenascin-C in fibroblasts. nih.gov Tenascin-C is a non-collagenous extracellular matrix protein involved in tissue remodeling and cellular detachment. nih.gov
Enhancement of Fibroblast Migration
Fibroblast migration is a crucial process in wound healing and tissue repair. While direct studies on this compound's effect on fibroblast migration are limited, research on related compounds provides some context. For instance, retinol (B82714), a form of vitamin A, has been shown to significantly enhance both the random and directed migration of rabbit Tenon's capsule fibroblasts. nih.gov This highlights the potential for retinoids to influence fibroblast motility, a key aspect of their function in tissue dynamics. frontiersin.orgbiorxiv.orgnih.gov
Epidermal Keratinocyte Differentiation Induction
Keratinocytes are the primary cells of the epidermis, undergoing a complex program of differentiation to form the protective outer layer of the skin. This compound has been observed to influence this differentiation process.
Regulation of Involucrin (B1238512) Expression
Involucrin is a protein that serves as a key marker for the terminal differentiation of keratinocytes. nih.govnih.gov Studies have shown that this compound treatment can lead to a decrease in the expression of involucrin. researchgate.net This suggests that this compound may normalize disturbed epidermal differentiation by modulating the expression of this critical differentiation marker. researchgate.net
Modulation of Keratin (B1170402) 1 and Keratin 10 Expression
Keratins are the major structural proteins of keratinocytes. diva-portal.org Specifically, Keratin 1 (K1) and Keratin 10 (K10) are expressed in the suprabasal layers of the epidermis and are markers of early differentiation. diva-portal.orgresearchgate.net Research has demonstrated that treatment with this compound can decrease the expression of both Keratin 1 and Keratin 10. researchgate.net This modulation of keratin expression further supports the role of this compound in normalizing the process of epidermal differentiation. researchgate.netniph.go.jp
Table 2: Effect of this compound on Keratinocyte Differentiation Markers
| Marker | Effect of this compound Treatment | Implication | Citation |
|---|---|---|---|
| Involucrin | Decreased expression | Normalization of epidermal differentiation | researchgate.net |
| Keratin 1 | Decreased expression | Normalization of epidermal differentiation | researchgate.net |
| Keratin 10 | Decreased expression | Normalization of epidermal differentiation | researchgate.net |
Immunomodulatory Effects
The immunomodulatory activities of retinoids are a key aspect of their therapeutic potential. As a retinoid compound, this compound is implicated in several pathways that regulate immune responses. escholarship.orgresearchgate.net
Influence on Leukotriene Production and Lipoxygenase Pathways
Retinoids as a class of molecules are associated with anti-inflammatory effects, which include the inhibition of leukotriene production and the modulation of lipoxygenase pathways. researchgate.net Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme, playing a critical role in inflammatory and allergic reactions. probiologists.comnih.gov The inhibition of the lipoxygenase pathway is therefore a significant mechanism for controlling inflammation. researchgate.netprobiologists.com While specific quantitative studies detailing the direct inhibitory concentration of this compound on these pathways are not extensively documented, its classification as a retinoid suggests it partakes in these general class effects. researchgate.net
Effects on Polymorphonuclear Leukocyte Chemotaxis and TLR-2 Expression
Retinoids are known to inhibit the chemotaxis of PMNs, which is the directed migration of these leukocytes to sites of inflammation in response to chemical signals. researchgate.net In one study, it was noted that tretinoin (B1684217) tocoferil enhances the migration of guinea pig macrophages, a distinct but related immunomodulatory effect. nih.gov
Furthermore, some retinoids can modulate the expression of Toll-like receptor 2 (TLR-2). nih.gov TLR-2 is a receptor on immune cells, such as monocytes, that recognizes pathogens and triggers inflammatory responses. skinguru.com Studies on other retinoids have demonstrated a significant decrease in monocyte TLR-2 expression, which in turn reduces the subsequent inflammatory cytokine response. nih.gov This mechanism suggests a class effect for retinoids in normalizing exaggerated innate immune responses. nih.gov
Differentiation Induction in Hematopoietic Malignancies
This compound has been investigated for its potential as a differentiation-inducing agent, a therapeutic strategy that encourages cancer cells to mature into non-proliferating, specialized cells.
Granulocytic Differentiation of Acute Promyelocytic Leukemia (APL) Cells
In vitro studies have shown that tretinoin tocoferil can induce the granulocytic differentiation of human promyelocytic leukemia HL-60 cells. nih.gov This effect is significant because APL is characterized by a blockage in the differentiation of hematopoietic progenitor cells at the promyelocyte stage. nih.gov Notably, tretinoin tocoferil also enhances the differentiation of HL-60 cells when used in combination with other agents, demonstrating synergistic activity. nih.gov
| Agent Combined with Tretinoin Tocoferil | Observed Effect | Source |
|---|---|---|
| All-trans retinoic acid (ATRA) | More than additively enhances cellular differentiation induced by sub-optimal concentrations of ATRA. | nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | Enhances differentiation of HL-60 cells. | nih.gov |
| Phorbol ester | Enhances differentiation of HL-60 cells. | nih.gov |
| 1α,25-dihydroxyvitamin D3 (VD3) | Enhances differentiation of HL-60 cells. | nih.gov |
Inhibition of Malignant Cellular Proliferation
Beyond inducing differentiation, this compound has been shown to inhibit the growth of malignant cells. Research indicates that tretinoin tocoferil acts synergistically with all-trans retinoic acid (ATRA) to inhibit the proliferation of HL-60 cells. nih.gov This suggests that its mechanism of action on leukemia cells is different from that of ATRA alone. nih.gov This anti-proliferative effect is also seen in combination with other compounds and across other myelomonocytic leukemia cell lines. nih.gov
| Agent Combined with Tretinoin Tocoferil | Cell Line | Observed Effect | Source |
|---|---|---|---|
| All-trans retinoic acid (ATRA) | HL-60 | Synergistically inhibit the proliferation of cells. | nih.gov |
| 1α,25-dihydroxyvitamin D3 (VD3) | Myelomonocytic leukemia cells | Synergistically inhibit the proliferation of cells. | nih.gov |
Preclinical and Clinical Investigations of Tocoretinate Efficacy
Cutaneous Scarring and Fibrotic Conditions
Tocoretinate (B106441), a hybrid compound of retinoic acid and tocopherol, has been investigated for its therapeutic potential in various cutaneous scarring and fibrotic conditions. researchgate.netnih.govbalidv.id Studies have explored its effects on hypertrophic scars, systemic sclerosis (SSc), and morphea, with associated histopathological analyses to understand its mechanism of action.
Hypertrophic Scar Regression Studies
Topical application of this compound has demonstrated positive outcomes in the regression of hypertrophic scars. A study involving four patients with hypertrophic scars treated with topical this compound for a period of 6 months to 3 years showed clinical improvement in all cases. nih.gov The scars showed marked decreases in size, stiffness, erythema, and pruritus. amazonaws.com
Another study highlighted that daily application of 0.25% this compound ointment on mature hypertrophic scars resulted in a notable reduction in size, stiffness, redness, and itching in all participants. amazonaws.com These findings suggest that this compound can be an effective treatment for improving the clinical characteristics of hypertrophic scars. nih.govamazonaws.com
This compound Efficacy in Hypertrophic Scars
| Study Parameter | Finding | Source |
|---|---|---|
| Clinical Improvement | All 4 patients showed a response to therapy. | nih.gov |
| Symptom Reduction | Marked decreases in size, stiffness, erythema, and pruritus. | amazonaws.com |
| Treatment Duration | 6 months to 3 years. | nih.gov |
Systemic Sclerosis (SSc) and Morphea Management
This compound has also been evaluated for its efficacy in managing skin sclerosis associated with systemic sclerosis and morphea. nih.govkarger.com In a clinical study, four patients with SSc and four patients with morphea were treated with topical this compound. nih.gov All treated lesions showed a clinical response. nih.gov Specifically, improvements were observed in the stiffness of the skin lesions, the glossy appearance, and telangiectasia. nih.gov These findings indicate that this compound may be a potent agent for treating sclerotic skin diseases. nih.govjcadonline.com
Clinical Response of SSc and Morphea to this compound
| Condition | Number of Patients | Observed Improvements | Source |
|---|---|---|---|
| Systemic Sclerosis (SSc) | 4 | Reduced skin stiffness, improved glossy appearance, and telangiectasia. | nih.gov |
| Morphea | 4 | Clinical response in all treated lesions. | nih.gov |
Histopathological Correlates of Fibrotic Tissue Remodeling
Histopathological examinations have provided insights into the mechanisms by which this compound improves fibrotic conditions. In patients with hypertrophic scars, SSc, and morphea treated with this compound, a decrease in the thickness of proliferated collagen fibers and an increase in the inter-fiber spaces were observed. nih.gov
Furthermore, a significant finding was the marked decrease in the expression of immunoreactive tenascin-C in the proliferated deep dermal fibers of SSc and hypertrophic scar lesions following this compound therapy. nih.gov Tenascin-C is a glycoprotein (B1211001) involved in tissue remodeling and its expression is often upregulated in fibrotic conditions. nih.govencyclopedia.pub In vitro studies have shown that this compound can inhibit the contraction of collagen gel matrices by human dermal fibroblasts, a process associated with the induction of tenascin-C. nih.gov This suggests that this compound's therapeutic effect may be mediated, at least in part, by its ability to down-regulate the tensile strength of fibroblasts through the induction of tenascin-C, thereby influencing collagen organization. nih.gov
Histopathological Effects of this compound on Fibrotic Tissue
| Histological Parameter | Observation | Source |
|---|---|---|
| Collagen Fibers | Decreased thickness and increased inter-fiber spacing. | nih.gov |
| Tenascin-C Expression | Markedly decreased in deep dermal fibers of SSc and hypertrophic scar lesions. | nih.gov |
| Fibroblast Tension | In vitro inhibition of collagen gel contraction by dermal fibroblasts. | nih.gov |
Autoimmune and Inflammatory Dermatoses
The therapeutic application of this compound has been explored in certain autoimmune and inflammatory skin conditions, demonstrating its potential to modulate disease activity and improve clinical outcomes.
Discoid Lupus Erythematosus (DLE) Therapeutic Outcomes
Topical this compound has emerged as a promising treatment for refractory discoid lupus erythematosus (DLE), a chronic and often disfiguring skin condition. escholarship.orgnih.gov In a case report, two patients with DLE that was resistant to other therapies were treated with topical this compound. escholarship.org The treatment led to successful outcomes, with notable improvement in both skin atrophy and pigmentation. escholarship.orgresearchgate.net
The mechanism of action is thought to be related to the retinoic acid component of this compound, which can induce the differentiation of keratinocytes. escholarship.org This suggests that this compound could be a safe and effective therapeutic option for the skin manifestations of DLE. escholarship.org
Therapeutic Outcomes of this compound in Refractory DLE
| Patient Case | Observed Improvements | Source |
|---|---|---|
| Patient 1 | Improvement in atrophy and pigmentation. | escholarship.org |
| Patient 2 | Improvement in atrophy and pigmentation. | escholarship.org |
Management of Lichen Amyloidosis and Macular Amyloidosis
This compound has been investigated for its efficacy in treating lichen amyloidosis and macular amyloidosis, two therapy-resistant forms of primary localized cutaneous amyloidosis. researchgate.netnih.gov In a study involving ten patients with either lichen or macular amyloidosis, topical this compound was applied daily. researchgate.netresearchgate.net The clinical outcomes were rated as very good for four patients, good for two, moderate for two, and poor for two. researchgate.netmedscape.commedscape.comniph.go.jp
Histologically, this compound treatment led to a reduction in epidermal hypertrophy and a decrease in the expression of certain keratinocyte differentiation markers, suggesting a normalization of epidermal differentiation. researchgate.netresearchgate.net However, it is noteworthy that amyloid deposits remained detectable in the skin even in patients who showed a clinical response. researchgate.net These findings indicate that while this compound can reduce the clinical symptoms of lichen and macular amyloidosis, it may not completely clear the underlying amyloid deposition. researchgate.net
Clinical Efficacy of this compound in Lichen and Macular Amyloidosis (n=10)
| Outcome | Number of Patients | Source |
|---|---|---|
| Very Good | 4 | researchgate.netmedscape.commedscape.comniph.go.jp |
| Good | 2 | researchgate.netmedscape.commedscape.comniph.go.jp |
| Moderate | 2 | researchgate.netmedscape.commedscape.comniph.go.jp |
| Poor | 2 | researchgate.netmedscape.commedscape.comniph.go.jp |
Normalization of Epidermal Differentiation in Amyloidoses
This compound, a hybrid compound of retinoic acid and tocopherol, has been investigated for its effects on primary localized cutaneous amyloidosis, specifically lichen amyloidosis and macular amyloidosis. researchgate.netniph.go.jp These conditions are characterized by the deposition of amyloid material in the papillary dermis and are often resistant to therapy. researchgate.netresearchgate.net
In a study involving ten patients with lichen and macular amyloidosis, topical application of this compound resulted in clinical improvement for a majority of the participants. researchgate.net Histological analysis revealed a reduction in epidermal hypertrophy, which is a thickening of the epidermis. researchgate.net Furthermore, there was a decrease in the expression of proteins associated with abnormal epidermal differentiation, including involucrin (B1238512), keratin (B1170402) 1, and keratin 10. researchgate.net These findings suggest that this compound helps to normalize the process of epidermal differentiation in these types of amyloidosis. researchgate.netresearchgate.net Despite the clinical improvements and the normalization of epidermal cell processes, amyloid deposits remained detectable in the skin of the patients. researchgate.netniph.go.jp
Table 1: Clinical and Histological Effects of this compound on Amyloidosis
| Parameter | Observation | Reference |
| Clinical Outcome | Very good for 4, good for 2, moderate for 2, and poor for 2 of 10 patients. | researchgate.net |
| Epidermal Hypertrophy | Reduced with this compound treatment. | researchgate.net |
| Protein Expression | Decreased expression of involucrin, keratin 1, and keratin 10. | researchgate.net |
| Amyloid Deposits | Remained histologically detectable post-treatment. | researchgate.net |
Ulcerative Skin Conditions and Wound Healing Promotion
Stimulation of Granulation Tissue Formation
This compound has been shown to be effective in the treatment of ulcerative skin conditions by promoting the formation of granulation tissue. ncats.io Granulation tissue is a critical component of the wound healing process, consisting of new blood vessels, fibroblasts, and inflammatory cells, which fills the wound space before the formation of the epidermis. nih.gov
Studies have demonstrated that this compound stimulates the formation of this vital tissue in ulcers. ncats.io This effect is partly attributed to its components, as retinoic acid has been shown to accelerate the formation of healthy granulation tissue. nih.gov Research on tretinoin (B1684217), a related retinoid, has shown that its topical application to chronic leg ulcers leads to increased granulation tissue, new vascular tissue, and new collagen formation. nih.gov
Macrophage Migration Enhancement in Wound Beds
A key aspect of this compound's mechanism in wound healing is its ability to enhance the migration of macrophages into the wound bed. ncats.io Macrophages are crucial immune cells that play a central role in all phases of wound healing, from the initial inflammatory phase to the proliferation and remodeling stages. nih.govmdpi.com
Oncological Research Contexts
Preclinical Studies in Acute Promyelocytic Leukemia Models
This compound, also known as tocopheryl retinoate, has been investigated in the context of hematological malignancies, specifically acute promyelocytic leukemia (APL). nih.gov APL is a subtype of acute myeloid leukemia (AML) characterized by the abnormal proliferation of promyelocytes. dovepress.com
Preclinical studies have explored the potential of this compound as a differentiation-inducing agent in APL models. nih.gov The therapeutic strategy of differentiation therapy aims to mature the leukemic cells into functional, non-proliferating cells. haematologica.org All-trans retinoic acid (ATRA), a component of this compound, is a cornerstone of APL treatment and a well-established differentiation agent. haematologica.org Preclinical research has indicated that this compound can induce granulocytic differentiation and inhibit the proliferation of human leukemia cells. nih.gov Mouse models of APL have been instrumental in elucidating the mechanisms of response to retinoic acid and in the preclinical evaluation of new therapies. nih.gov
Table 2: Preclinical Findings of this compound in Leukemia Models
| Model | Finding | Reference |
| Human Leukemia Cells | Induces granulocytic differentiation. | nih.gov |
| Human Leukemia Cells | Inhibits cellular proliferation. | nih.gov |
| Acute Promyelocytic Leukemia Models | Investigated as a potential differentiation-inducing agent. | nih.gov |
Structure Activity Relationships Sar of Tocoretinate and Analogues
Comparative Analysis with Parent Compounds (Tretinoin and Tocopherol)
Tocoretinate (B106441), chemically known as tocopheryl retinoate, is a synthetic ester formed from two biologically significant parent molecules: all-trans-retinoic acid (Tretinoin) and α-tocopherol (a form of Vitamin E). chemicalbook.inncats.iomartiderm.com The resulting compound exhibits a unique activity profile that is distinct from a simple mixture of its precursors. nih.gov
The primary difference in activity is observed in its effect on cell proliferation, particularly in skin fibroblasts. Research has shown that this compound stimulates the proliferation of human skin fibroblasts. nih.govescholarship.orgdrugfuture.com In one study, this compound significantly stimulated the proliferation of these cells at concentrations ranging from 1 x 10⁻⁹ to 1 x 10⁻⁸ M. researchgate.net Conversely, its parent compound, Tretinoin (B1684217) (all-trans-retinoic acid), was found to inhibit the proliferation of the same cells at concentrations of 1 x 10⁻¹¹ to 5 x 10⁻¹⁰ M. researchgate.net α-Tocopherol alone showed no significant effect on fibroblast proliferation within the first three days of the experiment. researchgate.net This suggests that the esterification of Tretinoin with α-tocopherol fundamentally alters its interaction with cellular growth mechanisms, transforming an inhibitory effect into a stimulatory one. nih.govresearchgate.net
While Tretinoin is a potent modulator of cell differentiation and growth, its use is often limited by local irritation. escholarship.orgresearchgate.net Tocopherol is primarily known for its antioxidant properties, protecting cell membranes from oxidative damage. patsnap.com this compound synergistically combines these attributes; it possesses the biological activity of retinoic acid while the tocopherol moiety helps to mitigate irritation and provide antioxidant benefits. martiderm.comescholarship.org Studies on leukemia cell lines have shown that this compound can induce granulocytic differentiation, although to a lesser extent than Tretinoin alone. chemicalbook.innih.gov However, it acts synergistically with Tretinoin, enhancing cellular differentiation when used in combination. nih.gov
Table 1: Comparative Biological Effects of this compound and Parent Compounds
| Compound | Effect on Human Skin Fibroblast Proliferation | Primary Biological Function | Associated Irritation Profile |
|---|---|---|---|
| This compound | Stimulatory (at 10⁻⁹ to 10⁻⁸ M) researchgate.net | Promotes tissue repair, cell differentiation, and antioxidant activity. chemicalbook.inmartiderm.comnih.gov | Low irritation. escholarship.org |
| Tretinoin (All-trans-retinoic acid) | Inhibitory (at 10⁻¹¹ to 5 x 10⁻¹⁰ M) researchgate.net | Regulates cell growth, proliferation, and differentiation. rosewaylabs.com | High potential for skin irritation. researchgate.netskinwellness.com |
| α-Tocopherol (Vitamin E) | No significant effect (in short-term studies). researchgate.net | Protects against oxidative stress as a free-radical scavenger. patsnap.com | Generally non-irritating. |
Ester Linkage Significance in Biological Activity and Irritation Profile
The ester bond connecting the Tretinoin and α-tocopherol molecules is central to the pharmacological profile of this compound. This linkage creates a more stable compound compared to its parent, Tretinoin, which is notoriously unstable. skinwellness.com Functionally, the ester linkage makes this compound a pro-drug. researchgate.net
Upon topical application, the intact molecule penetrates the skin's outer layers. researchgate.netnih.gov Within the skin, endogenous enzymes known as esterases hydrolyze the ester bond. patsnap.comresearchgate.netjddonline.com This enzymatic cleavage releases the two active components, Tretinoin and α-tocopherol, directly within the skin tissues. patsnap.comresearchgate.net This targeted, slow release is a key factor in the compound's reduced irritation profile compared to the direct application of Tretinoin. escholarship.orgjddonline.com The gradual conversion to retinoic acid prevents the supraphysiologic concentrations that often lead to retinoid dermatitis, characterized by redness and peeling. jddonline.com
Therefore, the ester linkage serves two critical functions. First, it stabilizes the highly active retinoic acid molecule. Second, it facilitates a controlled, localized delivery system, ensuring that the active components are released at the target site, which enhances therapeutic action while minimizing adverse effects like skin irritation. escholarship.orgjddonline.com
Influence of Stereochemistry on Receptor Binding and Efficacy
The biological effects of retinoids are mediated through their binding to specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). mdpi.commdpi.com The three-dimensional structure, or stereochemistry, of a retinoid ligand profoundly influences its binding affinity and selectivity for these receptors, thereby dictating its efficacy. nih.gov
This compound is the ester of all-trans-retinoic acid. chemicalbook.innih.gov All-trans-RA is known to bind with high affinity to all three subtypes of RARs (α, β, γ) but does not bind to RXRs. mdpi.comnih.gov In contrast, another stereoisomer, 9-cis-retinoic acid, is a pan-agonist, binding with high affinity to both RARs and RXRs. mdpi.comnih.gov Since RARs typically function by forming heterodimers with RXRs, the ability of a ligand to interact with one or both of these partners is critical. mdpi.comembopress.org
The significance of this stereochemical difference is highlighted in studies comparing this compound (TT, the all-trans ester) with its analogue, 9-cis-retinoic acid α-tocopherol ester (9CTT). nih.gov In a study on acute promyelocytic leukemia (APL) cells, 9CTT was found to be more effective at inducing differentiation than TT. nih.gov While both compounds could activate RARs, neither was effective on RXRs, suggesting their activity is mediated through the hydrolysis to their respective retinoic acid isomers. nih.gov The superior activity of 9CTT in this model was attributed to its ability to downregulate the expression of the PML/RAR-α fusion protein more effectively than TT, demonstrating how a change in the stereochemistry of the retinoid portion leads to enhanced biological selectivity and efficacy. nih.gov
Table 2: Stereoisomer Receptor Binding Profile
| Retinoid Stereoisomer | Binds to Retinoic Acid Receptors (RARs) | Binds to Retinoid X Receptors (RXRs) |
|---|---|---|
| All-trans-retinoic acid (from this compound) | Yes (High Affinity) nih.gov | No nih.gov |
| 9-cis-retinoic acid (from 9CTT) | Yes (High Affinity) nih.gov | Yes (High Affinity) nih.gov |
Rational Design of Novel this compound Derivatives for Enhanced Biological Selectivity
The development of novel therapeutic agents often involves the rational design of derivatives from a lead compound to improve efficacy and reduce adverse effects. nih.govresearchgate.net this compound serves as a structural template for such design, with the goal of creating analogues that have enhanced selectivity for specific retinoid receptor pathways. nih.gov The strategy involves modifying the molecular structure to fine-tune its interaction with RAR and RXR subtypes, potentially activating only the specific pathways required for a therapeutic effect. nih.gov
A prime example of this rational design approach is the synthesis and evaluation of 9-cis-retinoic acid α-tocopherol ester (9CTT). nih.gov This compound was designed based on the knowledge that its parent retinoid, 9-cis-retinoic acid, is a ligand for both RAR and RXR receptors, unlike the RAR-specific all-trans-retinoic acid. nih.govnih.gov Researchers hypothesized that this broader receptor activation profile could lead to different, and potentially superior, biological outcomes in certain contexts.
Studies confirmed this hypothesis, showing that 9CTT had a more potent differentiation-inducing effect on APL-derived cancer cells compared to this compound (the all-trans ester). nih.gov The effects of 9CTT on non-APL cells were much weaker, indicating a higher degree of selectivity for the target cancer cells. nih.gov This enhanced selectivity was linked to a more effective downregulation of the specific PML/RAR-α oncoprotein. nih.gov This work exemplifies how modifying the stereochemistry of the retinoid component of this compound—a deliberate design choice—can yield a novel derivative with a more desirable and selective biological activity profile, potentially increasing therapeutic efficacy for specific conditions. nih.gov
Metabolic Pathways and Pharmacokinetics of Tocoretinate
Cellular Uptake and Intracellular Fate
The cellular entry and subsequent intracellular trafficking of tocoretinate (B106441) are critical preliminary steps for its biological activity. While specific transporters for this compound have not been definitively identified, its lipophilic nature suggests it may traverse cell membranes via passive diffusion. The uptake of similar lipophilic molecules, such as steroid hormones, can also be facilitated by membrane transport proteins, a mechanism that may also be relevant for this compound. nih.gov
Once inside the cell, the fate of the this compound molecule is pivotal. It is hypothesized that this compound, being an ester, functions as a prodrug. Its intracellular journey likely involves transport to subcellular compartments where enzymatic machinery for its biotransformation is located. For many lipophilic drugs, endocytosis presents a primary route of cellular entry, encompassing pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. veedalifesciences.com Following internalization, these molecules are often trafficked through endosomal and lysosomal pathways. veedalifesciences.com The precise intracellular trafficking and localization of this compound, however, remain subjects for further detailed investigation.
Biotransformation and Metabolite Characterization
The biotransformation of this compound is central to its activity, as it is widely considered to be a prodrug that releases its active components, all-trans-retinoic acid (tretinoin) and α-tocopherol, through enzymatic hydrolysis. This cleavage of the ester bond is a key activation step. sci-hub.rugoogle.com The enzymes responsible for this hydrolysis within skin cells are likely esterases, which are abundant in various cellular compartments. sci-hub.rugoogle.com
Interestingly, a study investigating the in vitro metabolism of radiolabeled this compound (¹⁴C-tocoretinate) when incubated with homogenate or microsomal fractions found that approximately 95% of the compound remained unchanged. researchgate.net Only a minor amount of 13-cis-tocoretinate was identified, with no other metabolites being detected in the reaction mixture. researchgate.net This suggests a notable stability of the ester linkage to enzymatic hydrolysis in these specific in vitro conditions. researchgate.net However, the in vivo environment of the skin presents a more complex system with a variety of active enzymes that could facilitate this biotransformation.
The primary metabolites resulting from the hydrolysis of this compound are:
All-trans-retinoic acid (Tretinoin): The biologically active retinoid component responsible for modulating gene expression through nuclear retinoic acid receptors (RARs).
α-Tocopherol: A potent antioxidant that can help protect cellular structures from oxidative damage.
The release of these two active molecules at the site of application allows for their individual and potentially synergistic therapeutic effects.
Elimination Pathways
The elimination of topically applied this compound and its metabolites is primarily localized to the skin. For most topical dermatological drugs, systemic absorption is minimal, meaning very little of the compound reaches the bloodstream. veedalifesciences.comresearchgate.netscielo.br Consequently, the primary route of elimination from the body is through the natural process of skin cell turnover and shedding (desquamation). scielo.br
Any minuscule amounts of tretinoin (B1684217) and tocopherol that might be absorbed systemically would follow their well-established elimination pathways. Systemic tretinoin is extensively metabolized in the liver by cytochrome P450 enzymes and excreted in urine and feces. unideb.hu Tocopherol is also metabolized in the liver and its metabolites are primarily excreted in the urine. unideb.hu Given the low systemic absorption of topical retinoids, these systemic elimination pathways are not considered significant for this compound when applied as directed to the skin. researchgate.net
Comparative Metabolic Stability with Related Retinoids
This compound is generally considered to have greater stability compared to its parent compound, retinoic acid. Retinoids, in general, are susceptible to degradation by light, heat, and oxidation. iarc.fr The esterification of retinoic acid with tocopherol in the this compound molecule confers increased chemical stability. dtic.mil
Retinyl esters, as a class, are known to be more stable than retinol (B82714) and retinoic acid. europa.eu For instance, retinyl palmitate is frequently used in cosmetic formulations due to its superior stability over retinol. europa.eu The stability of retinyl esters in biological matrices like lipoproteins has been noted, although comprehensive studies are limited. iarc.fr The enhanced stability of this compound likely contributes to a longer half-life on the skin's surface, potentially allowing for a more sustained release of the active tretinoin and tocopherol upon gradual enzymatic hydrolysis. biorxiv.org This controlled release is a key advantage, potentially reducing the irritation often associated with the direct application of the more reactive retinoic acid.
Synthetic Methodologies and Chemical Derivatization of Tocoretinate
Synthetic Routes for Tocoretinate (B106441) (e.g., Esterification of Retinoic Acid and Tocopherol)
The primary method for synthesizing this compound is through the esterification of all-trans-retinoic acid (ATRA) and α-tocopherol. jst.go.jpnih.gov This reaction forms an ester linkage between the carboxylic acid group of retinoic acid and the hydroxyl group of tocopherol. medkoo.com Various esterification methods can be employed, with the choice of catalyst and reaction conditions being crucial for achieving high yields and purity.
One common approach involves the direct esterification of retinoic acid and tocopherol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with the removal of water to drive the reaction to completion. researchgate.net Another strategy utilizes activated derivatives of retinoic acid, such as retinoyl chloride or retinoyl fluoride, which react with tocopherol, often in the presence of a base to neutralize the resulting acid. clockss.org
A patented method describes a practical and efficient synthesis of tocopheryl retinoate. This process involves the reaction of a C15 allylic disulfone compound with a C5 halo-ester of tocopherol. This multi-step synthesis ultimately yields trans-tocoretinate. google.com The reaction can be carried out in a suitable solvent, and the final product can be purified using chromatographic techniques. google.com
Enzymatic synthesis represents a greener alternative to chemical methods. Lipase-catalyzed transesterification has been used to produce retinyl esters from retinyl acetate (B1210297) and various oils. google.com This approach could potentially be adapted for the synthesis of this compound, offering milder reaction conditions and higher selectivity.
Table 1: Synthetic Routes for this compound
| Method | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct Esterification | All-trans-retinoic acid, α-tocopherol | p-Toluenesulfonic acid (p-TsOH) | Reversible reaction; requires removal of water (e.g., Dean-Stark trap). researchgate.net |
| Acyl Halide Method | Retinoyl chloride/fluoride, α-tocopherol | Base (e.g., pyridine, triethylamine) | Generally faster and not reversible; requires preparation of the acyl halide. clockss.org |
| Disulfone-based Synthesis | C15 allylic disulfone, C5 halo-ester of tocopherol | Base | Multi-step process described in patent literature for producing trans-tocoretinate. google.com |
| Enzymatic Transesterification | Retinyl ester, α-tocopherol | Lipase | Milder reaction conditions, high selectivity, environmentally friendly. google.com |
Synthesis of this compound Isomers (e.g., 9-cis this compound)
The biological activity of retinoids is highly dependent on their isomeric form. The synthesis of specific this compound isomers, such as 9-cis this compound, allows for the investigation of their unique therapeutic properties. The synthesis of 9-cis this compound (9-cis tretinoin (B1684217) tocoferil) has been reported and involves the esterification of 9-cis-retinoic acid with α-tocopherol. ashpublications.orgresearchgate.net
The synthesis of the 9-cis-retinoic acid precursor is a critical step. Various methods have been developed for its preparation, including the photoisomerization of all-trans-retinoids and stereocontrolled synthesis starting from β-ionone. clockss.org Once 9-cis-retinoic acid is obtained, it can be esterified with α-tocopherol using similar methods as for the all-trans isomer, such as using a condensing agent or by converting the carboxylic acid to a more reactive species. ashpublications.orgresearchgate.net
The resulting 9-cis this compound has been shown to inhibit the proliferation of acute promyelocytic leukemia (APL) cells and induce their differentiation, suggesting its potential as a therapeutic agent. researchgate.net The distinct biological activities of different isomers highlight the importance of stereocontrolled synthesis in developing targeted retinoid-based drugs.
Table 2: Key Steps in the Synthesis of 9-cis this compound
| Step | Description | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Synthesis of 9-cis-retinoic acid | β-ionone or all-trans-retinoids | Various multi-step synthetic routes or photoisomerization | 9-cis-retinoic acid |
| 2 | Esterification | 9-cis-retinoic acid, α-tocopherol | Condensing agents (e.g., DCC), or conversion to acyl halide followed by reaction with tocopherol | 9-cis this compound |
Strategies for Developing Chemically Modified this compound Analogues
The development of chemically modified this compound analogues is aimed at improving the therapeutic index of the parent compound by enhancing its efficacy, stability, and selectivity, while reducing its toxicity. nih.gov Strategies for modification can target either the retinoic acid or the tocopherol moiety of the molecule.
Modifications of the Retinoic Acid Moiety:
Ring Modifications: Alterations to the β-cyclogeranylidene ring of the retinoic acid portion can influence receptor binding and metabolic stability. nih.gov Introducing modifications such as altering the double bond pattern or adding substituents can lead to analogues with different activity profiles.
Terminal Group Modification: The carboxylic acid group is essential for receptor binding, but its esterification in this compound already represents a modification. Further changes to this end of the molecule are a potential area for developing new analogues.
Modifications of the Tocopherol Moiety:
Chromane (B1220400) Ring Substitution: Introducing different substituents onto the chromane ring of tocopherol could modulate the antioxidant properties and bioavailability of the resulting this compound analogue.
Phytol (B49457) Side Chain Variation: Altering the length or branching of the phytol side chain of tocopherol could impact the lipophilicity and cellular uptake of the analogue.
Hybrid Compound Strategies:
Linker Modification: The ester bond linking the two parent molecules can be replaced with other functional groups to alter the stability and release characteristics of the active components.
Combination with Other Bioactive Molecules: this compound itself is a hybrid molecule. This concept can be extended by creating new hybrids that incorporate other active compounds to achieve synergistic effects. For instance, creating a hybrid of this compound with another vitamin or a different class of therapeutic agent could lead to novel multifunctional drugs. clockss.org
The synthesis of such analogues often involves multi-step organic synthesis, requiring careful planning and execution to achieve the desired molecular architecture. The resulting compounds are then evaluated for their biological activity to identify candidates with improved therapeutic properties.
Advanced Research Methodologies in Tocoretinate Studies
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are fundamental in elucidating the cellular and molecular mechanisms of action of tocoretinate (B106441). These systems allow for controlled experiments to observe the direct effects of the compound on specific cell types involved in skin physiology and pathology.
Fibroblast Cell Lines (e.g., Normal Human Skin Fibroblasts, Mouse BALB/c3T3-A31)
Fibroblasts, the primary cells of connective tissue, are crucial for synthesizing extracellular matrix components like collagen and play a significant role in wound healing and skin aging. scholarsresearchlibrary.com Studies utilizing fibroblast cell lines have provided valuable insights into the effects of this compound.
Normal Human Skin Fibroblasts: Research has demonstrated that this compound has a significant stimulatory effect on the proliferation of normal human skin fibroblasts. researchgate.net One study found that this compound stimulated proliferation at concentrations of 1 x 10⁻⁹ to 1 x 10⁻⁸ M. researchgate.net This proliferative effect is further supported by the observation that this compound stimulates the incorporation of ³H-thymidine into the DNA of these cells in a dose-dependent manner at concentrations ranging from 1 x 10⁻¹² to 1 x 10⁻⁸ M. researchgate.net In contrast, retinoic acid was found to inhibit the proliferation of human skin fibroblasts at concentrations of 1 x 10⁻¹¹ to 5 x 10⁻¹⁰ M. researchgate.net this compound has also been shown to enhance fibroblast migration, a key process in wound healing. escholarship.org
Interestingly, this compound's effect on protein synthesis in human skin fibroblasts appears nuanced. While it stimulates cell growth, one study reported that it did not affect collagen and non-collagenous protein synthesis. researchgate.net However, another study investigating tretinoin (B1684217) tocoferil (TT), a compound of all-trans-retinoic acid and α-tocopherol, found that it significantly increased the mRNA levels of various extracellular matrix components in human dermal fibroblasts. nih.gov
Mouse BALB/c3T3-A31 Fibroblasts: The mouse BALB/c3T3-A31 fibroblast cell line, a subline of BALB/3T3, is well-characterized by its sensitivity to contact inhibition and is often used in transformation assays. riken.jpbcrj.org.br Studies have shown that this compound also exerts a stimulating effect on the proliferation of these mouse fibroblasts, indicating a direct action on fibroblast proliferation that is consistent across species. researchgate.net
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Normal Human Skin Fibroblasts | 1 x 10⁻⁹ to 1 x 10⁻⁸ M | Stimulated proliferation | researchgate.net |
| Mouse BALB/c3T3-A31 Fibroblasts | Not specified | Stimulated proliferation | researchgate.net |
| Normal Human Skin Fibroblasts | 1 x 10⁻¹² to 1 x 10⁻⁸ M | Stimulated ³H-thymidine incorporation | researchgate.net |
Keratinocyte Culture Systems
Keratinocytes are the predominant cell type in the epidermis and are critical for forming the skin barrier. In vitro studies using keratinocyte culture systems have revealed that this compound can influence their differentiation. Specifically, this compound has been found to induce early differentiation markers, such as involucrin (B1238512), in normal human keratinocytes in culture. escholarship.org This effect is likely attributable to its retinoic acid component. escholarship.org The ability to modulate keratinocyte differentiation is a key aspect of retinoid activity in the skin.
Leukemia Cell Lines
While the primary focus of this compound research has been in dermatology, the effects of its components on other cell types, including cancer cells, have been investigated. For instance, γ-tocotrienol, a vitamin E derivative, has been shown to have anti-proliferative and pro-apoptotic effects on acute myeloid leukemia (AML) cell lines such as U937 and KG-1. nih.gov These effects were observed to be time- and dose-dependent and involved the upregulation of proteins in the intrinsic apoptotic pathway. nih.gov While this research is on a related compound, it highlights a potential area for future investigation regarding this compound's activity in hematological malignancies.
Animal Models for Preclinical Efficacy and Safety Assessment
Animal models are indispensable for evaluating the in vivo efficacy and safety of therapeutic agents before they can be considered for human clinical trials. mdpi.comgavinpublishers.com These models allow researchers to study the effects of a compound in a complex biological system, providing data on its therapeutic potential and possible adverse effects. mdpi.com For dermatological drugs like this compound, animal models of skin conditions are particularly relevant.
Studies on retinoids, the class of compounds to which this compound belongs, have utilized various animal models. For example, rat models have been used to investigate the effects of topical tretinoin on wound healing. researchgate.net In one such study, aged rats treated with tretinoin showed increased collagen synthesis in the skin, suggesting a restoration of the normal healing process. researchgate.net Mouse models, such as those using C57BL/6 or BALB/c mice, are also commonly employed to create models of atopic dermatitis to evaluate the preclinical efficacy of drug candidates. biocytogen.com While specific animal model studies focusing solely on this compound are not detailed in the provided context, the established use of these models for related retinoids underscores their importance in the preclinical assessment of this compound.
Molecular Biology Techniques
Molecular biology techniques are essential for dissecting the mechanisms of action of compounds like this compound at the genetic level. libretexts.orglongdom.org These methods allow for the precise measurement of changes in gene and protein expression, providing a deeper understanding of how a substance affects cellular processes.
Gene Expression Analysis (e.g., mRNA levels of collagen, fibronectin)
Gene expression analysis is a powerful tool to determine how a compound influences the production of specific proteins. This is often done by measuring the levels of messenger RNA (mRNA), the template for protein synthesis.
Studies on tretinoin tocoferil (TT), an ester of all-trans-retinoic acid and α-tocopherol, have utilized this technique to investigate its effects on human dermal fibroblasts. nih.gov Researchers measured the mRNA levels of several extracellular matrix components and found significant increases after incubation with TT. nih.gov Specifically, the mRNA levels for collagen I and fibronectin showed a remarkable increase of up to 90% compared to controls. nih.gov The mRNA levels for collagen III and VI increased by up to 60%, and elastin (B1584352) mRNA levels rose by up to 30%. nih.gov These findings suggest that the stimulatory effect of TT on the gene expression of these matrix components may be a key mechanism behind its wound-healing properties. nih.gov
Furthermore, research on this compound (TR) has shown that it can induce the expression of tenascin-C in human dermal fibroblasts in a dose-dependent manner. nih.gov Tenascin-C is a protein involved in cell detachment and tissue remodeling, and its induction by this compound is thought to down-regulate the tensile tension of fibroblasts in collagen gel matrices. nih.gov
Table 2: Effect of Tretinoin Tocoferil on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts
| Gene | Percentage Increase in mRNA Levels (Compared to Control) | Reference |
|---|---|---|
| Collagen I | Up to 90% | nih.gov |
| Fibronectin | Up to 90% | nih.gov |
| Collagen III | Up to 60% | nih.gov |
| Collagen VI | Up to 60% | nih.gov |
| Elastin | Up to 30% | nih.gov |
Protein Expression and Immunocytochemistry (e.g., Tenascin-C, Involucrin, Keratin (B1170402) 1, Keratin 10)
The investigation of this compound's mechanism of action at a cellular level frequently involves the analysis of protein expression and localization through immunocytochemistry and other protein analysis techniques like Western blotting. niph.go.jp These methods utilize specific antibodies to detect and quantify changes in the levels of key proteins within cells and tissues, providing insight into the compound's effect on cellular processes such as differentiation, proliferation, and extracellular matrix remodeling.
Studies have specifically focused on proteins that are markers for epidermal differentiation and tissue response to injury. In the context of skin disorders characterized by abnormal epidermal differentiation, this compound treatment has been shown to modulate the expression of several key proteins. researchgate.netnih.gov For instance, research on lichen and macular amyloidosis revealed that topical application of this compound led to a decrease in the expression of involucrin, Keratin 1 (K1), and Keratin 10 (K10). niph.go.jpresearchgate.netnih.govresearchgate.net Involucrin is a protein that serves as an early marker for the differentiation of keratinocytes. escholarship.org Keratins 1 and 10 are a pair of intermediate filament proteins specifically expressed in the spinous and granular layers of the epidermis, and their presence is a hallmark of suprabasal, terminally differentiating keratinocytes. wikipedia.orgdiva-portal.org The reduction in these proteins following this compound treatment suggests a normalization of the epidermal differentiation process, which is often disturbed in hyperkeratotic conditions. researchgate.netnih.gov
Another protein of interest in this compound research is Tenascin-C (TNC). capes.gov.br TNC is a large hexameric glycoprotein (B1211001) of the extracellular matrix that is highly expressed during embryogenesis, wound healing, and in the stroma of tumors. frontiersin.orgdovepress.comnih.gov Its expression is associated with tissue remodeling and fibrosis. dovepress.com Studies on sclerotic skin diseases and hypertrophic scars have demonstrated that treatment with topical this compound markedly decreases the expression of immunoreactive Tenascin-C in the deep dermal fibers. capes.gov.br This reduction in TNC correlates with clinical and histopathological improvements, suggesting that this compound's therapeutic effect in fibrotic conditions may be partly mediated by its ability to downregulate this matrix protein. capes.gov.brdovepress.com
The table below summarizes the observed effects of this compound on the expression of these key proteins.
| Protein | Protein Function/Significance | Observed Effect of this compound | Associated Condition Studied | Reference |
|---|---|---|---|---|
| Involucrin | Early marker of keratinocyte differentiation. escholarship.org | Decreased Expression | Lichen and Macular Amyloidosis | researchgate.net, nih.gov, escholarship.org |
| Keratin 1 (K1) | Marker of terminal differentiation in suprabasal epidermal layers. wikipedia.orgresearchgate.net | Decreased Expression | Lichen and Macular Amyloidosis | researchgate.net, nih.gov, wikipedia.org |
| Keratin 10 (K10) | Marker of terminal differentiation in suprabasal epidermal layers, co-expressed with K1. wikipedia.orgresearchgate.net | Decreased Expression | Lichen and Macular Amyloidosis | researchgate.net, nih.gov, wikipedia.org |
| Tenascin-C (TNC) | Extracellular matrix glycoprotein involved in tissue remodeling, fibrosis, and wound healing. frontiersin.orgdovepress.com | Markedly Decreased Expression | Systemic Sclerosis, Morphea, Hypertrophic Scar | capes.gov.br |
Advanced Imaging and Histopathological Analysis in Tissue Samples
The evaluation of this compound's effects on tissues relies heavily on advanced imaging and histopathological analysis. researchgate.netcapes.gov.br These methodologies provide crucial, visually-verifiable evidence of the compound's impact on tissue structure, cellular organization, and the deposition of extracellular matrix components. jcadonline.comresearchgate.net Histopathology, the microscopic examination of tissue, is a cornerstone in these studies, often complemented by specialized staining techniques and immunohistochemistry to highlight specific features. mdpi.commdpi.com
In studies investigating skin conditions like lichen amyloidosis, biopsies are taken before and after treatment with this compound for comparative histopathological analysis. researchgate.netnih.gov Standard staining with Hematoxylin and Eosin (H&E) is used to assess general tissue morphology, such as epidermal thickness. niph.go.jp For example, a noted effect of this compound is the reduction of epidermal hypertrophy, a common feature in these disorders. researchgate.netnih.gov Beyond standard staining, specialized stains like Congo red are employed to specifically visualize amyloid deposits in the dermis, allowing researchers to assess changes in these pathological hallmarks. mdpi.com Even when clinical symptoms improve, studies have noted that amyloid deposits may remain histologically detectable. researchgate.netnih.gov
Advanced imaging in this context refers to techniques that provide more than just basic morphology, including immunohistochemistry (IHC) and immunofluorescence. nih.govnumberanalytics.com These methods use antibodies to tag and visualize the location and abundance of specific proteins within the tissue architecture. frontiersin.orgresearchgate.net As detailed in the previous section, IHC has been instrumental in showing that this compound reduces the expression of proteins like Tenascin-C in the dermis of sclerotic lesions and hypertrophic scars. capes.gov.br This analysis provides a molecular-level visualization of the compound's mechanism, linking the clinical improvement to specific changes in the tissue's molecular composition. capes.gov.br Similarly, analyzing the expression patterns of keratins and involucrin via IHC confirms the compound's normalizing effect on epidermal differentiation. researchgate.netnih.gov
The table below details the histopathological findings from studies on this compound, illustrating the changes observed in tissue samples after treatment.
| Histopathological Parameter | Observation Method | Finding After this compound Treatment | Condition Studied | Reference |
|---|---|---|---|---|
| Epidermal Thickness | H&E Staining | Reduction in epidermal hypertrophy. | Lichen and Macular Amyloidosis | researchgate.net, nih.gov |
| Collagen Fibers | H&E Staining | Decreased thickness of proliferated collagen fibers; increased inter-fiber spaces. | Systemic Sclerosis, Morphea, Hypertrophic Scar | capes.gov.br |
| Amyloid Deposits | Congo Red Staining | Deposits remained histologically detectable, even in clinically responsive patients. | Lichen and Macular Amyloidosis | researchgate.net, mdpi.com |
| Tenascin-C Expression | Immunohistochemistry | Markedly decreased immunoreactivity in the deep dermis. | Systemic Sclerosis, Hypertrophic Scar | capes.gov.br |
| Keratin 1, Keratin 10, Involucrin | Immunohistochemistry | Decreased expression in the epidermis. | Lichen and Macular Amyloidosis | researchgate.net, nih.gov |
Computational and Cheminformatics Approaches to SAR
The development and optimization of therapeutic agents like this compound are increasingly supported by computational and cheminformatics approaches. dokumen.pub These methods are central to understanding the quantitative structure-activity relationship (QSAR), which links the chemical structure of a molecule to its biological activity. wikipedia.orgunacademy.com this compound, as a synthetic ester combining retinoic acid and α-tocopherol, presents a unique case for SAR studies, aiming to understand how this hybrid structure yields its specific pharmacological profile. escholarship.orgnih.gov
The fundamental principle of SAR is that the activity of a compound is a function of its physicochemical and structural properties. wikipedia.org Computational models can quantify these properties, such as lipophilicity, electronic charge distribution, and steric factors, and correlate them with biological outcomes. For this compound, a key area of SAR investigation would be to elucidate how the ester linkage and the combination of the retinoid and tocopheryl moieties influence receptor binding, skin penetration, and cellular activity compared to its parent compounds, retinoic acid and α-tocopherol. researchgate.netresearchgate.net
Cheminformatics tools play a vital role in this process. dokumen.pub They enable the creation of large databases of chemical structures and their associated biological data. ebi.ac.uk By applying data mining and machine learning algorithms to these datasets, researchers can build predictive QSAR models. unacademy.com For a class of compounds like retinoids, these models can predict the activity of novel derivatives, guiding synthetic efforts toward molecules with improved efficacy or different activity profiles. escholarship.org For example, computational docking simulations could model the interaction of this compound with nuclear receptors like Retinoic Acid Receptors (RARs), which are known targets for the retinoic acid part of the molecule. escholarship.org Such simulations could predict binding affinities and conformations, explaining the observed biological effects and guiding the design of new analogues.
While specific, published QSAR studies focusing exclusively on this compound are not extensively detailed in the literature, the principles are widely applied to its parent classes of compounds—retinoids and vitamin E analogues. escholarship.orgumanitoba.ca The design of this compound itself is a product of SAR thinking, aiming to combine the cell-differentiating properties of retinoic acid with the antioxidant and less irritant nature of vitamin E. escholarship.orgnih.gov Future computational studies could further dissect this relationship, for instance, by modeling its metabolic stability or predicting its interaction with a wider range of biological targets.
Future Perspectives and Translational Research Opportunities
Elucidation of Unexplored Molecular Targets and Signaling Networks
While the effects of tocoretinate (B106441) are linked to retinoid and tocopherol activities, a comprehensive understanding of its unique molecular interactions is still emerging. Future research should focus on identifying novel molecular targets and signaling pathways specifically modulated by this compound.
Retinoids, as a class, regulate gene expression by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnumberanalytics.comescholarship.org These receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, thereby controlling the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. numberanalytics.comescholarship.org this compound's retinoic acid moiety suggests a similar mechanism of action. researchgate.netnih.gov However, the influence of the tocopherol component on receptor binding affinity, co-activator/co-repressor recruitment, and subsequent downstream signaling remains an area for investigation.
Beyond the canonical RAR/RXR pathways, retinoids can engage in non-genomic actions, such as the rapid activation of kinase cascades. nih.gov It is plausible that this compound also exerts such effects, potentially through interactions with cell membrane receptors or cytoplasmic signaling molecules. Studies have shown that this compound can stimulate DNA synthesis in human skin fibroblasts by promoting the expression of the epidermal growth factor receptor (EGFR). lookchem.com Further investigation into its impact on other growth factor signaling pathways, such as those involving transforming growth factor-beta (TGF-β) and mitogen-activated protein kinases (MAPKs), is warranted. researchgate.netnih.gov
Table 1: Potential Unexplored Molecular Targets and Signaling Networks for this compound
| Potential Target/Network | Rationale for Investigation | Potential Therapeutic Implication |
| Non-canonical RAR/RXR signaling | The tocopherol moiety might alter receptor conformation, leading to differential gene transcription compared to retinoic acid alone. | Fine-tuning of therapeutic effects with potentially fewer side effects. |
| Kinase signaling cascades (e.g., MAPK, PI3K/Akt) | Retinoids are known to have rapid, non-genomic effects on these pathways. nih.gov this compound may exhibit unique modulatory properties. | Understanding its role in cell survival, proliferation, and inflammation. |
| Inflammatory signaling pathways (e.g., NF-κB) | Both retinoids and Vitamin E have anti-inflammatory properties. nih.govniph.go.jp The combined effect in this compound could be synergistic. | Development for inflammatory skin disorders and other inflammatory conditions. |
| Cross-talk with other nuclear receptors | This compound might influence the activity of other nuclear receptors, expanding its regulatory scope. | Uncovering novel therapeutic applications in metabolic or endocrine diseases. |
Development of Targeted Delivery Systems for Enhanced Efficacy
The development of targeted delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing systemic side effects. wikipedia.orgjns.edu.af For this compound, this is particularly relevant for improving its therapeutic index in both dermatological and oncological applications.
Nanotechnology offers promising platforms for targeted drug delivery, including liposomes, polymeric nanoparticles, and dendrimers. openaccessjournals.com These nanocarriers can encapsulate this compound, improving its stability and solubility. openaccessjournals.commdpi.com Furthermore, their surfaces can be functionalized with ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells or inflamed skin cells. mdpi.com
For dermatological applications, advanced topical formulations are key. Stimuli-responsive delivery systems, which release the drug in response to specific triggers like pH or temperature changes at the disease site, could provide more precise and on-demand treatment. openaccessjournals.com For instance, a pH-sensitive nanoparticle formulation could release this compound preferentially in the acidic microenvironment of a tumor or an inflamed lesion.
Table 2: Potential Targeted Delivery Systems for this compound
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomes | Encapsulate this compound within a lipid bilayer, facilitating cellular uptake. | Improved bioavailability, reduced toxicity, potential for surface modification for active targeting. mdpi.com |
| Polymeric Nanoparticles | Entrap this compound within a polymer matrix, allowing for controlled release. | Sustained drug release, protection from degradation, can be engineered for specific targeting. openaccessjournals.com |
| Micelles | Formed by amphiphilic molecules (like TPGS, a water-soluble vitamin E derivative) that can solubilize lipophilic drugs like this compound. mdpi.com | Enhanced solubility and bioavailability. mdpi.com |
| Stimuli-Responsive Gels | Change their properties (e.g., viscosity, drug release rate) in response to environmental cues (pH, temperature). openaccessjournals.com | Localized and controlled drug delivery at the target site. |
Combination Therapies Involving this compound
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. universiteitleiden.nluhod.org The goal is to achieve synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. jheor.org
In oncology, this compound's ability to induce differentiation could complement the cytotoxic effects of conventional chemotherapy or the specific molecular targeting of newer agents. lookchem.comnumberanalytics.com For example, combining this compound with drugs that induce apoptosis could lead to a more potent anti-cancer effect. Research into combinations with taxanes (paclitaxel, docetaxel) or anthracyclines (doxorubicin) could be a fruitful area of investigation. uhod.orgvliz.be
In dermatology, combining topical this compound with other agents could enhance treatment outcomes for complex skin conditions. For instance, in the treatment of discoid lupus erythematosus, combining this compound with topical corticosteroids or calcineurin inhibitors might provide a multi-pronged approach to managing inflammation and tissue damage. nih.govescholarship.org Similarly, for hyperpigmentation disorders, combining this compound with agents that inhibit melanin (B1238610) synthesis could yield better results.
Expanding Therapeutic Applications beyond Current Dermatological and Oncological Indications
The biological activities of retinoids and tocopherols (B72186) suggest that this compound's therapeutic potential may extend beyond its current uses. nih.gov
Inflammatory and Autoimmune Diseases: Given the anti-inflammatory properties of its constituent molecules, this compound could be investigated for treating chronic inflammatory conditions such as psoriasis and atopic dermatitis. Its successful use in case reports for discoid lupus erythematosus supports this direction. nih.govescholarship.org
Fibrotic Disorders: this compound has been shown to improve skin manifestations in conditions like scleroderma and hypertrophic scars, suggesting an anti-fibrotic effect. researchgate.net This opens the possibility of exploring its use in other fibrotic diseases affecting internal organs.
Neurodegenerative Diseases: Retinoids are being investigated for their potential role in neuroprotection and treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The antioxidant properties of the tocopherol component could provide additional benefits in these conditions, which are often associated with oxidative stress.
Design of Next-Generation this compound Analogues with Improved Pharmacological Profiles
The development of analogues is a common strategy to improve the efficacy, stability, and safety of a lead compound. nih.gov By modifying the chemical structure of this compound, it may be possible to create next-generation compounds with enhanced pharmacological properties.
Structure-activity relationship (SAR) studies can help identify the key structural features of this compound responsible for its biological activity. nih.govnih.gov For instance, modifications to the linker connecting the retinoic acid and tocopherol moieties could influence the rate of hydrolysis and the release of the active components. Alterations to the polyene chain of the retinoic acid part or the chromanol ring of the tocopherol part could modulate receptor binding affinity and selectivity. nih.govnih.gov
The goal of such medicinal chemistry efforts would be to design analogues with:
Increased potency and efficacy.
Enhanced selectivity for specific RAR/RXR subtypes to minimize off-target effects.
Improved stability and pharmacokinetic properties.
Reduced potential for toxicity.
Rigorous Clinical Trial Designs (e.g., Double-Blind, Placebo-Controlled Studies)
To definitively establish the efficacy and safety of this compound for any indication, well-designed clinical trials are essential. nih.gov The gold standard for clinical evidence is the randomized, double-blind, placebo-controlled trial. jcadonline.comeupati.eunih.gov
In such trials, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know who is in which group until the study is completed. jcadonline.comeupati.eu This design minimizes bias and allows for a clear assessment of the drug's true effect. eupati.eu
Future clinical trials for this compound should:
Employ a randomized, double-blind, placebo-controlled design whenever feasible. jcadonline.comgsk-studyregister.com
Have a sufficient number of participants to ensure statistical power.
Use clear and objective endpoints to measure treatment outcomes.
Include a diverse patient population to ensure the results are generalizable.
For combination therapies, use appropriate trial designs to evaluate the contribution of each component.
While some clinical experience with this compound exists, particularly for skin ulcers and certain amyloidosis, more robust clinical trials are needed to confirm these findings and to explore new therapeutic areas. researchgate.netnih.gov As suggested in case reports on its use for discoid lupus erythematosus, double-blind, placebo-controlled studies are the necessary next step to validate these promising initial observations. escholarship.org
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Tocoretinate that impact its stability and efficacy in topical formulations?
- Methodological Answer : Assess parameters like solubility, partition coefficient, and oxidative stability using HPLC and accelerated stability testing (40°C/75% RH for 6 months). Rheological behavior (e.g., viscosity, thixotropy) should be evaluated via cone-and-plate rheometry, as demonstrated in formulations modified with 1% this compound . Particle size distribution, crucial for bioavailability, can be quantified via dynamic light scattering (DLS) using instruments like the LS 131320 Particle Size Analyzer .
Q. How can researchers validate the identity and purity of this compound in novel formulations?
- Methodological Answer : Use spectroscopic methods (FTIR, NMR) for structural confirmation. For purity, employ chromatographic techniques (e.g., UPLC with UV detection) and compare against reference standards. For novel compounds, elemental analysis and mass spectrometry are essential, as outlined in experimental validation protocols .
Q. What standard experimental models are used to evaluate this compound’s dermatological effects?
- Methodological Answer : Preclinical models include ex vivo skin permeation studies (Franz diffusion cells) and in vitro assays (e.g., fibroblast proliferation assays). For in vivo studies, use murine models with UV-induced skin damage, measuring biomarkers like collagen synthesis and oxidative stress markers .
Advanced Research Questions
Q. How can experimental design address conflicting data on this compound’s synergistic effects with retinoids?
- Methodological Answer : Apply factorial design (e.g., 2×2 matrix) to isolate interactions between this compound and retinoids (e.g., retinyl palmitate). Use ANOVA to analyze variance in outcomes like erythema reduction or epidermal thickening. Address contradictions by meta-analyzing prior studies, focusing on dosage ranges and vehicle compatibility .
Q. What statistical frameworks optimize formulation development for this compound-containing emulsions?
- Methodological Answer : Use response surface methodology (RSM) with Central Composite Design to model variables (e.g., surfactant concentration, this compound %). Evaluate responses like droplet size (DLS) and viscosity (Ostwald model consistency index). Validate via lack-of-fit tests and residual analysis .
Q. How can researchers ensure reproducibility in this compound studies across heterogeneous datasets?
- Methodological Answer : Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, publish raw rheological data (shear rate vs. viscosity curves) and DLS histograms in open repositories. Replicate findings in independent labs using blinded sample analysis .
Q. What advanced imaging techniques resolve subcellular mechanisms of this compound in photoprotection?
- Methodological Answer : Combine confocal microscopy (for lipid peroxidation visualization) with TEM to assess mitochondrial integrity in UV-exposed keratinocytes. Pair with redox proteomics to identify this compound-regulated pathways (e.g., Nrf2/ARE signaling) .
Data Contradiction and Synthesis
Q. How should discrepancies in this compound’s antioxidant efficacy across in vitro vs. in vivo models be reconciled?
- Methodological Answer : Conduct translational studies using microdialysis in human skin to bridge in vitro radical scavenging assays (e.g., DPPH) with in vivo biomarker data (e.g., 8-OHdG levels). Apply Bradford Hill criteria to assess causality in observed discrepancies .
Q. What meta-analytical approaches are suitable for synthesizing heterogeneous data on this compound’s stability?
- Methodological Answer : Perform random-effects meta-analysis on stability studies, stratifying by formulation type (e.g., O/W vs. W/O emulsions). Use I² statistics to quantify heterogeneity and subgroup analysis to identify confounders (e.g., pH, excipient interactions) .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
